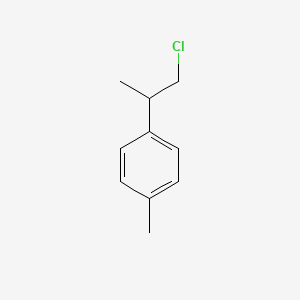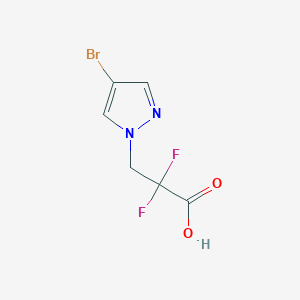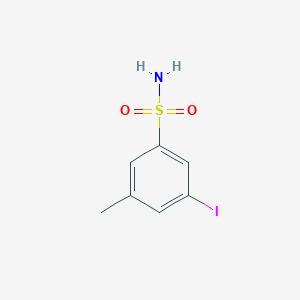
1-(1-Chloropropan-2-yl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloropropan-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of benzene, where a 1-chloropropan-2-yl group and a methyl group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Chloropropan-2-yl)-4-methylbenzene can be synthesized through several methods. One common method involves the alkylation of toluene with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves the same alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 1-(1-Chloropropan-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.
Reduction Reactions: The compound can be reduced to form 1-(1-propan-2-yl)-4-methylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: 1-(1-Hydroxypropan-2-yl)-4-methylbenzene.
Oxidation: 1-(1-Chloropropan-2-yl)-4-methylbenzoic acid.
Reduction: 1-(1-Propan-2-yl)-4-methylbenzene.
科学的研究の応用
1-(1-Chloropropan-2-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Chloropropan-2-yl)-4-methylbenzene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. The compound’s effects are mediated through these chemical interactions, which can alter the structure and function of target molecules.
類似化合物との比較
1-(1-Chloropropan-2-yl)benzene: Lacks the methyl group on the benzene ring.
1-(1-Chloropropan-2-yl)-4-ethoxybenzene: Contains an ethoxy group instead of a methyl group.
1-(1-Chloropropan-2-yl)-4-nitrobenzene: Contains a nitro group instead of a methyl group.
Uniqueness: 1-(1-Chloropropan-2-yl)-4-methylbenzene is unique due to the presence of both the 1-chloropropan-2-yl group and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H13Cl |
|---|---|
分子量 |
168.66 g/mol |
IUPAC名 |
1-(1-chloropropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3 |
InChIキー |
SUXIXPCBVLIGFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)




![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)

![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)

![2-chloro-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B13197942.png)

